molecular formula C8H3F2NO2 B142859 6,7-Difluoroindoline-2,3-dione CAS No. 158580-95-1

6,7-Difluoroindoline-2,3-dione

Cat. No. B142859
M. Wt: 183.11 g/mol
InChI Key: FFHXSUOLKDGHLA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6,7-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 183.11 g/mol.


Physical And Chemical Properties Analysis

6,7-Difluoroindoline-2,3-dione is a solid at room temperature . It has a predicted density of 1.578±0.06 g/cm3 . The InChI code for this compound is 1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) .

Scientific Research Applications

Synthesis of Chiral Complexes and Catalytic Activity

Research by He, Wang, Gao, and Gu (2017) explored the synthesis of chiral C,N-palladium and iridium complexes using a compound structurally related to 6,7-difluoroindoline-2,3-dione. These complexes exhibited catalytic activity in hydrogenation and 1,2-addition reactions, underscoring the potential utility of 6,7-difluoroindoline-2,3-dione derivatives in catalysis and organic synthesis (He et al., 2017).

Corrosion Inhibition

A 2020 study by Chafiq et al. investigated the inhibition properties of certain compounds, including those structurally akin to 6,7-difluoroindoline-2,3-dione, for mild steel corrosion in acidic environments. This implies potential applications in corrosion prevention (Chafiq et al., 2020).

Organic Solar Cells

Gupta et al. (2017) explored the use of a small molecular non-fullerene electron acceptor related to 6,7-difluoroindoline-2,3-dione for organic solar cells, highlighting its significant optoelectronic properties and efficiency in energy conversion (Gupta et al., 2017).

Supramolecular Liquid Crystals

The self-assembly and self-organization into a thermotropic, columnar, discotic phase of 6,7-Bis(alkyloxy)-2,3-dihydrophthalazine-1,4-diones, a compound related to 6,7-difluoroindoline-2,3-dione, were demonstrated in a study by Suárez et al. (1998). This indicates potential applications in the field of liquid crystal technology (Suárez et al., 1998).

Synthesis of Novel Compounds

Khaliullin and Klen (2010) proposed a new method for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, which are structurally similar to 6,7-difluoroindoline-2,3-dione. This research contributes to the development of new synthetic methods in organic chemistry (Khaliullin & Klen, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

6,7-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHXSUOLKDGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624189
Record name 6,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoroindoline-2,3-dione

CAS RN

158580-95-1
Record name 6,7-Difluoroisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158580-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.7 g of 2,3-difluoroaniline were added to 825 ml of water followed by adding 24.2 g of trichloroacetaldehyde, 30.8 g of hydroxyamine hydrochloride and 138.6 g of anhydrous sodium sulfate and stirring the mixture for 10 hours at 50° C. After allowing to cool to room temperature, 44 mL of 2N hydrochloric acid were added thereto, followed by stirring the mixture for 30 minutes. Subsequently, crystals were removed by filtration. The resulting crystals were dried, and then added to hot concentrated sulfuric acid at 70° C., followed by stirring the mixture for 1 hour at 80° C. to 90° C. The reaction solution was then poured over ice and extracted with ethyl acetate. The organic layer was washed with saturated saline and dried with magnesium sulfate followed by distilling off the solvent under reduced pressure to obtain 26 g of a crude product of 6,7-difluoroisatin.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
825 mL
Type
solvent
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
138.6 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three

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